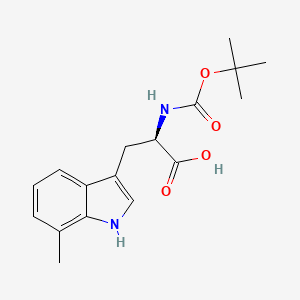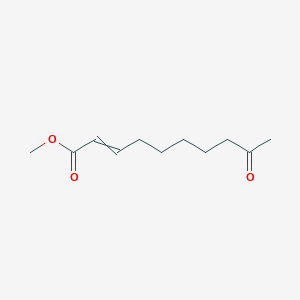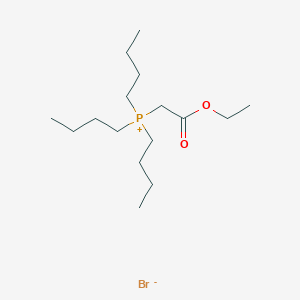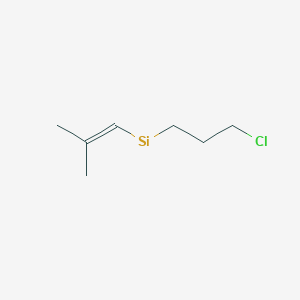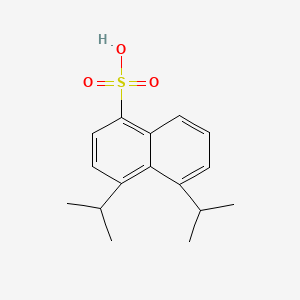
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is an organic compound with the molecular formula C16H22O3S. It is a derivative of naphthalene, characterized by the presence of two isopropyl groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid typically involves the sulfonation of 4,5-Di(propan-2-yl)naphthalene. The reaction is carried out using concentrated sulfuric acid under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 1 position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates or sulfinates.
Scientific Research Applications
4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Naphthalene-1-sulfonic acid: Similar in structure but lacks the isopropyl groups.
Naphthalene-2-sulfonic acid: Another sulfonic acid derivative of naphthalene with the sulfonic acid group at the 2 position.
4,5-Dimethylnaphthalene-1-sulfonic acid: Similar structure with methyl groups instead of isopropyl groups.
Uniqueness: 4,5-Di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to the presence of isopropyl groups, which can influence its chemical properties and reactivity. These groups can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other naphthalene sulfonic acid derivatives.
Properties
CAS No. |
82-52-0 |
|---|---|
Molecular Formula |
C16H20O3S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H20O3S/c1-10(2)12-6-5-7-14-15(20(17,18)19)9-8-13(11(3)4)16(12)14/h5-11H,1-4H3,(H,17,18,19) |
InChI Key |
PBHGGNJOKATMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=C2C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


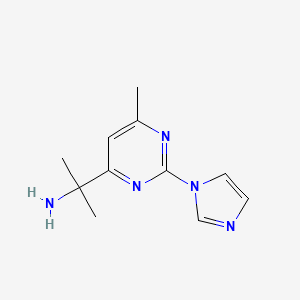
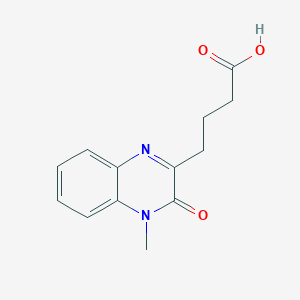

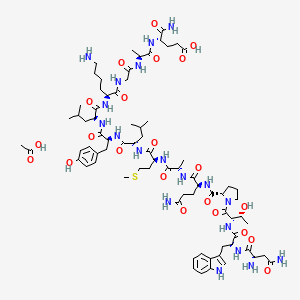

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

